molecular formula C61H93N21O19S B593224 Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp CAS No. 824405-61-0

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp

Cat. No.: B593224
CAS No.: 824405-61-0
M. Wt: 1456.6
InChI Key: YENMYQHRKVAJCS-GMUSKWQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is a fluorescence-quenched peptide substrate designed for detecting human neutrophil elastase (HNE) activity. Its structure incorporates ortho-aminobenzoic acid (Abz) as the fluorescent donor and ethylenediamine-2,4-dinitrophenyl (EDDnp) as the acceptor, forming a Förster resonance energy transfer (FRET) pair. Enzymatic cleavage of the peptide by HNE disrupts the FRET pair, releasing measurable fluorescence at excitation/emission wavelengths of 320 nm and 420 nm, respectively .

This substrate exhibits high specificity for HNE, with a catalytic efficiency ($k{cat}/Km$) of 531 mM⁻¹s⁻¹, making it a critical tool for studying neutrophil-mediated proteolysis in inflammatory diseases, such as acute respiratory distress syndrome (ARDS) and chronic obstructive pulmonary disease (COPD) . It has been widely utilized in kinetic assays to evaluate HNE inhibition by therapeutic agents like alpha-1 antitrypsin (AAT) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, with rigorous quality control measures in place .

Chemical Reactions Analysis

Types of Reactions: Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of peptide bonds by enzymes such as human neutrophil elastase.

Common Reagents and Conditions:

    Enzymatic Hydrolysis: Human neutrophil elastase is the primary enzyme used.

Major Products: The major products of the enzymatic hydrolysis of this compound are smaller peptide fragments and the fluorescent molecule 2-aminobenzoyl .

Scientific Research Applications

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is widely used in scientific research, particularly in the study of proteolytic enzymes. Its applications include:

Mechanism of Action

The mechanism of action of Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp involves its cleavage by human neutrophil elastase. The enzyme recognizes and binds to the peptide substrate, catalyzing the hydrolysis of specific peptide bonds. This reaction disrupts the fluorescence-quenching interaction between the 2-aminobenzoyl and 2,4-dinitrophenyl groups, resulting in an increase in fluorescence that can be measured .

Comparison with Similar Compounds

FRET-based substrates targeting neutrophil proteases share structural similarities but differ in sequence specificity, target enzymes, and catalytic efficiency. Below is a detailed comparison:

Table 1: Comparative Analysis of FRET Substrates for Neutrophil Proteases

Compound Name Target Enzyme Sequence $k{cat}/Km$ (mM⁻¹s⁻¹) Fluorescence Parameters (Ex/Em, nm) Applications
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp Human Neutrophil Elastase (HNE) Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg 531 320/420 HNE activity assays in ARDS, COPD, and drug screening
Abz-Glu-Pro-Phe-Trp-Glu-Asp-Gln-EDDnp Cathepsin G Glu-Pro-Phe-Trp-Glu-Asp Not reported 320/420 Cathepsin G activity studies in neutrophil degranulation
Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp Proteinase 3 (PR3) Val-Ala-Asp-Nva-Arg-Asp-Arg Not reported 320/420 PR3-mediated proteolysis in vasculitis and autoimmune disorders
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Not specified Gln-Val-Val-Ala-Gly-Ala Not reported Not reported General protease activity screening (hypothesized)

Key Findings and Differentiation

Target Specificity :

  • The HNE-specific substrate contains a cleavage site (Ile-Met) optimized for HNE’s preference for small hydrophobic residues at the P1 position .
  • Cathepsin G and PR3 substrates feature sequences like Phe-Trp-Glu-Asp and Asp-Nva-Arg-Asp, respectively, reflecting their distinct substrate recognition motifs .

Catalytic Efficiency :

  • Only the HNE substrate has a reported $k{cat}/Km$ value (531 mM⁻¹s⁻¹), underscoring its superior utility in high-sensitivity assays . Data for Cathepsin G and PR3 substrates remain unpublished but are inferred to be lower due to differences in enzyme-substrate affinity.

Structural and Functional Commonalities :

  • All substrates use the Abz/EDDnp FRET pair, ensuring consistent fluorescence measurement protocols .
  • Applications diverge based on target enzyme biology: HNE substrates are pivotal in inflammation research, while PR3 and Cathepsin G substrates are used in autoimmune and cancer studies .

Research Implications and Limitations

  • Advantages : The HNE substrate’s high catalytic efficiency enables real-time monitoring of enzyme kinetics, critical for drug discovery .
  • Future Directions : Development of substrates with enhanced specificity and multiplexing capabilities (e.g., dual FRET pairs) could advance protease research .

Biological Activity

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is a synthetic peptide that serves as a fluorescence-quenched substrate for human neutrophil elastase (HNE), a serine protease involved in various physiological and pathological processes, particularly in inflammatory responses. This article explores the biological activity of this compound, its applications in research, and relevant findings from recent studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Abz (2-Aminobenzoyl) : A fluorescent moiety that allows detection upon cleavage.
  • EDDnp (N1-[2-(2,4-dinitrophenyl)amino]ethylenediamine) : A quencher that suppresses fluorescence until the peptide is hydrolyzed by HNE.

The peptide has a high specificity for HNE, with a catalytic efficiency (kcat/Kmk_{cat}/K_m) of approximately 531 mM1^{-1}s1^{-1} . The enzymatic hydrolysis disrupts the donor-acceptor pair between Abz and EDDnp, leading to increased fluorescence, which can be quantitatively measured.

The biological activity of this compound is primarily linked to its role as a substrate for HNE. Upon cleavage by HNE, the peptide releases the fluorescent Abz moiety, allowing for real-time monitoring of enzyme activity. This property has made it a valuable tool in studying protease activity in various biological contexts, particularly in inflammatory diseases where neutrophil activation and degranulation play crucial roles.

Applications in Research

This peptide has been utilized in several studies to investigate the role of HNE in different pathological conditions:

  • SARS-CoV-2 Related Studies : In research examining acute respiratory distress syndrome (ARDS) associated with COVID-19, this compound was used to assess HNE activity in lung tissues. The study indicated a significant imbalance between proteases and anti-proteases in patients, highlighting potential therapeutic targets .
  • Neutrophil Activation : The substrate has been employed to measure neutrophil elastase activity in various conditions, including cystic fibrosis and alpha-1 antitrypsin deficiency. It has been shown that increased levels of active HNE correlate with inflammatory responses and tissue damage .

Study on Neutrophil Elastase Activity

In a study investigating neutrophil elastase's role in inflammation, researchers used this compound to quantify enzyme activity in sputum samples from cystic fibrosis patients. The results demonstrated that the presence of elastase was significantly higher in samples from patients compared to controls, suggesting that HNE contributes to lung tissue damage .

Inhibition Studies

Another study focused on the inhibitory effects of alpha-1 antitrypsin (AAT) on HNE activity using this substrate. The findings revealed that AAT effectively reduced HNE activity in vitro, supporting its therapeutic potential in conditions characterized by excessive neutrophil activation .

Data Tables

Study Findings Reference
SARS-CoV-2 ARDSImbalance between active NE and AAT; increased NE activity in lung tissues
Cystic FibrosisElevated NE levels correlated with inflammation
AAT InhibitionSignificant reduction of NE activity by AAT

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for purifying Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp, and how do solvent systems influence recovery rates?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is standard. Solvent systems (e.g., acetonitrile/water gradients with 0.1% trifluoroacetic acid) should be optimized to balance resolution and peptide stability. Adjusting gradient slopes (e.g., 1–3% acetonitrile per minute) improves separation efficiency. Pre-column derivatization or post-column fluorescence detection enhances sensitivity for EDDnp-containing peptides .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use MALDI-TOF mass spectrometry for molecular weight validation (±0.1% accuracy). Circular dichroism (CD) in the far-UV range (190–250 nm) confirms secondary structure (e.g., α-helix or β-sheet presence). Fluorescence spectroscopy (excitation at 320 nm, emission at 420 nm) verifies EDDnp quenching efficiency. Cross-validate results with nuclear magnetic resonance (NMR) for sequence confirmation .

Q. What quality control assays are essential to confirm the purity and functionality of this compound in enzymatic studies?

  • Methodological Answer :

  • Purity : RP-HPLC with ≥95% purity threshold.
  • Functionality : Kinetic assays using a known protease (e.g., trypsin) to measure cleavage rates (kcat/Km).
  • Quenching Efficiency : Compare fluorescence intensity pre- and post-cleavage under standardized buffer conditions (pH 7.4, 25°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data obtained using this compound across different protease assay conditions?

  • Methodological Answer :

  • Variable Control : Standardize buffer pH (±0.1 units), ionic strength (e.g., 150 mM NaCl), and temperature (±0.5°C).
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch peptide variability.
  • Error Source Identification : Use control experiments with a reference substrate to isolate instrument drift or enzyme instability .

Q. What computational modeling approaches are suitable for predicting the interaction dynamics between this compound and target proteases?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or HADDOCK to predict binding conformations.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of protease-peptide complexes.
  • Free Energy Calculations : Use MMPBSA/MMGBSA to quantify binding affinities. Validate predictions with mutagenesis studies .

Q. How should experimental designs be optimized to account for the photobleaching susceptibility of the EDDnp group in long-term kinetic assays?

  • Methodological Answer :

  • Light Exposure Minimization : Shield reaction chambers with amber filters or use low-intensity excitation wavelengths.
  • Intermittent Measurement : Capture fluorescence readings at defined intervals (e.g., every 30 seconds) to reduce cumulative exposure.
  • Control Experiments : Compare results with a non-photolabile quencher (e.g., Dabcyl) to quantify photobleaching-induced error .

Q. What strategies mitigate methionine oxidation in this compound during storage and experimental workflows?

  • Methodological Answer :

  • Storage : Lyophilize under argon and store at -80°C with desiccants.
  • Buffers : Include antioxidants (e.g., 1 mM TCEP) in assay buffers.
  • Analytical Monitoring : Use LC-MS to track oxidation (% methionine sulfoxide formation) and adjust handling protocols accordingly .

Q. Methodological Considerations for Data Analysis

Q. How can researchers statistically validate the reproducibility of cleavage kinetics using this compound across multiple laboratories?

  • Methodological Answer :

  • Inter-laboratory Calibration : Distribute aliquots of standardized peptide and enzyme batches.
  • Data Harmonization : Use coefficient of variation (CV) thresholds (<15% for kcat/Km).
  • Meta-Analysis : Apply random-effects models to aggregate data and identify systemic biases .

Q. What are the best practices for integrating this compound-derived data into existing protease substrate databases?

  • Methodological Answer :

  • Metadata Standards : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines.
  • Data Formatting : Use CSV/XML schemas compatible with platforms like UniProt or BRENDA.
  • Cross-Referencing : Link kinetic parameters (Km, Vmax) to enzyme commission (EC) numbers and PMIDs .

Q. Theoretical and Comparative Research

Q. How does the cleavage efficiency of this compound compare to synthetic substrates with alternative fluorogenic groups (e.g., AMC or MCA)?

  • Methodological Answer :
  • Comparative Assays : Parallel kinetic studies under identical conditions (enzyme concentration, pH, temperature).
  • Sensitivity Analysis : Calculate limit of detection (LOD) for each fluorophore.
  • Cost-Benefit Evaluation : Factor in synthesis complexity, photostability, and instrumentation requirements .

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H93N21O19S/c1-5-32(2)49(79-56(94)42(20-23-48(86)87)76-54(92)41(19-22-47(84)85)77-57(95)44-15-10-29-80(44)59(97)33(3)72-50(88)35-11-6-7-12-36(35)62)58(96)78-43(24-30-102-4)55(93)74-38(13-8-25-70-60(64)65)52(90)73-39(14-9-26-71-61(66)67)53(91)75-40(18-21-46(63)83)51(89)69-28-27-68-37-17-16-34(81(98)99)31-45(37)82(100)101/h6-7,11-12,16-17,31-33,38-44,49,68H,5,8-10,13-15,18-30,62H2,1-4H3,(H2,63,83)(H,69,89)(H,72,88)(H,73,90)(H,74,93)(H,75,91)(H,76,92)(H,77,95)(H,78,96)(H,79,94)(H,84,85)(H,86,87)(H4,64,65,70)(H4,66,67,71)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENMYQHRKVAJCS-GMUSKWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H93N21O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.